molecular formula C9H18O B13189204 1,2,4,4-Tetramethylcyclopentan-1-ol

1,2,4,4-Tetramethylcyclopentan-1-ol

Cat. No.: B13189204
M. Wt: 142.24 g/mol
InChI Key: YKFLYZBLSDSBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2,4,4-Tetramethylcyclopentan-1-ol is a chemical compound with the molecular formula C9H18O. It is an alicyclic alcohol characterized by a cyclopentane ring substituted with four methyl groups and one hydroxyl group. This specific substitution pattern may lend the compound unique steric and electronic properties, making it a compound of interest in various research fields. Potential applications could include its use as an intermediate in organic synthesis, a building block for more complex molecular architectures, or a substrate in catalytic reaction studies. The steric hindrance around the hydroxyl group could be of particular value in investigating reaction selectivity. Researchers are encouraged to inquire for further technical details and availability. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2,4,4-tetramethylcyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7-5-8(2,3)6-9(7,4)10/h7,10H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFLYZBLSDSBEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC1(C)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1,2,4,4 Tetramethylcyclopentan 1 Ol and Analogues

Strategic Retrosynthetic Disconnections for Highly Substituted Cyclopentanol (B49286) Frameworks

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. numberanalytics.comlibretexts.org For a molecule like 1,2,4,4-tetramethylcyclopentan-1-ol, this process is crucial for identifying viable synthetic routes.

The primary retrosynthetic disconnections for this target molecule would involve breaking the carbon-carbon bonds of the cyclopentane (B165970) ring. A logical approach is to disconnect the bond adjacent to the hydroxyl group, leading to a dicarbonyl precursor or a related functionalized linear chain. Another key strategy involves disconnections that simplify the quaternary center at the C4 position. The validity of each retrosynthetic step is contingent on the availability of a reliable forward reaction that can form the desired bond with high chemo-, regio-, and stereoselectivity. pharmacy180.com

Retrosynthetic Step Forward Reaction Key Considerations
C1-C2 Bond CleavageIntramolecular Aldol (B89426) or Michael AdditionControl of stereocenters at C1 and C2.
C1-C5 Bond CleavageIntramolecular Grignard or similar organometallic additionGeneration of the tertiary alcohol.
C3-C4 Bond CleavageAnnulation of a smaller ring or fragmentConstruction of the gem-dimethyl group.

This table outlines potential retrosynthetic strategies for this compound.

Catalytic Approaches in Cyclopentanol Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve high efficiency and selectivity. Several transition metal-catalyzed reactions are particularly well-suited for the construction of substituted cyclopentanol rings.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes from acyclic dienes, driven by the formation of volatile ethylene (B1197577) gas. uwindsor.cawikipedia.org For the synthesis of a cyclopentanol precursor, a diene containing the necessary carbon framework can be subjected to RCM using a ruthenium catalyst, such as a Grubbs-type catalyst. uwindsor.caorganic-chemistry.org The resulting cyclopentene (B43876) can then be hydrogenated to the corresponding cyclopentane. Subsequent functional group manipulation would be required to install the hydroxyl group at the desired position. A key advantage of RCM is its tolerance to a wide range of functional groups. organic-chemistry.org However, a significant challenge can be the potential for unwanted isomerization of the newly formed double bond. wikipedia.org

Cobalt-catalyzed reductive cycloadditions offer another avenue to cyclopentanol precursors. These reactions can couple an alkene and an alkyne in an intramolecular fashion to form a five-membered ring. nih.gov The process is typically initiated by the formation of a low-valent cobalt species which then undergoes oxidative cyclization to form a cobaltacyclopentene intermediate. nih.gov Subsequent protonation or other quenching steps can yield the desired cyclopentanol derivative. These reactions can be highly stereocontrolled, providing access to specific isomers. nih.gov

Catalyst System Reaction Type Key Features
Grubbs Catalysts (Ru-based)Ring-Closing MetathesisForms cyclic alkenes from dienes; tolerant to many functional groups. uwindsor.caorganic-chemistry.org
Cobalt Iodide/Ligand (Co-based)Reductive CycloadditionCouples enynes to form cyclopentane rings; can be highly stereoselective. nih.gov
Palladium Acetate/Ligand (Pd-based)Isomerization/CyclizationCan facilitate tandem isomerization and cyclization reactions. nih.govrsc.org

This table summarizes key catalytic systems used in the synthesis of cyclopentanol frameworks.

Palladium catalysts are highly effective in promoting the isomerization of alkenes and alkynes. nih.govrsc.org This capability can be harnessed to synthesize highly substituted alcohols. For instance, a strategically designed unsaturated alcohol can undergo palladium-catalyzed isomerization to a more stable allylic alcohol, which can then be a precursor for further transformations or possess the desired substitution pattern. acs.orgresearchgate.net In some cases, a tandem process involving isomerization and a subsequent cyclization can be designed to build the cyclopentanol ring in a single pot. The choice of ligands is crucial in controlling the selectivity of these reactions, as they can influence the electronic and steric properties of the palladium catalyst. nih.gov

Cyclization Reactions in the Formation of Substituted Cyclopentanols

Direct cyclization of a linear precursor is a fundamental strategy for constructing cyclic molecules.

Annulation reactions involve the formation of a new ring onto a pre-existing one. nih.govacs.org For cyclopentanol synthesis, a common strategy is the [3+2] annulation, where a three-carbon component reacts with a two-carbon component to form the five-membered ring. rsc.org For instance, a β-keto ester can react with a phenacyl bromide in a base-mediated process involving an initial SN2 reaction followed by an intramolecular aldol condensation to yield a highly substituted cyclopentenone, a direct precursor to cyclopentanols. rsc.org

Stereoselective Pinacol (B44631) Coupling Approaches

The pinacol coupling reaction, a reductive dimerization of two carbonyl compounds, is a powerful tool for carbon-carbon bond formation and the synthesis of 1,2-diols. mdpi.comwikipedia.org Intramolecular pinacol coupling of 1,5-dicarbonyl compounds offers a direct route to cyclic 1,2-diols, which are immediate precursors to the corresponding cyclopentanols. mdpi.comnih.gov

A notable "green" and practical approach involves the intramolecular pinacol coupling reaction promoted by indium trichloride (B1173362) (InCl₃) and aluminum (Al) in an aqueous medium. mdpi.comnih.gov This method has been successfully employed for the diastereoselective synthesis of various polysubstituted cyclopentane-1,2-diols from the corresponding 1,5-dicarbonyl compounds. mdpi.com The reaction proceeds under mild conditions and demonstrates excellent diastereoselectivity. mdpi.comnih.gov

For the synthesis of a this compound analogue, a hypothetical 1,5-dicarbonyl precursor, such as 3,3,5-trimethyl-2,6-heptanedione, could undergo an intramolecular pinacol coupling. The general conditions for this transformation are presented in the table below.

Table 1: General Conditions for InCl₃/Al Mediated Intramolecular Pinacol Coupling

Parameter Condition Reference
Catalyst System InCl₃ / Al powder mdpi.com
Solvent H₂O:EtOH (1:1) mdpi.com
Additives NH₄Cl mdpi.com
Temperature 70 °C mdpi.com
Reaction Time 8 h mdpi.com
Diastereoselectivity Excellent mdpi.com

The resulting cyclopentane-1,2-diol can then be further manipulated, for instance, through selective deoxygenation of one hydroxyl group, to yield the target tetrasubstituted cyclopentanol. The stereochemical outcome of the pinacol coupling is crucial and often depends on the substrate and the reaction conditions.

Derivatization and Functionalization of the this compound Scaffold

The derivatization and functionalization of a sterically hindered tertiary alcohol like this compound pose significant challenges due to the steric hindrance around the hydroxyl group and the quaternary carbon centers. youtube.com Standard derivatization techniques may prove ineffective. researchgate.net

One potential method for substitution is the treatment of the tertiary alcohol with a strong acid like hydrochloric acid (HCl) or hydrobromic acid (HBr). youtube.com This approach proceeds through a carbocation intermediate, which can lead to a mixture of stereoisomers if a chiral center is present. youtube.com

The photocatalytic conversion of tertiary alcohols on a rutile TiO₂(110) surface represents an unconventional functionalization method. This process can lead to a C-C bond cleavage and disproportionation into an alkane and a ketone. nih.gov While this method alters the core structure, it highlights a potential pathway for functionalization through bond cleavage rather than direct substitution at the hydroxyl group.

For analytical purposes, derivatization is often necessary to enhance detection. nih.gov Reagents like acyl chlorides, organic anhydrides, and isocyanates are commonly used for hydroxyl groups, though their efficacy with highly hindered tertiary alcohols may be limited. researchgate.netnih.gov

Table 2: Potential Derivatization Strategies for Tertiary Alcohols

Reaction Type Reagents Potential Products Challenges Reference
Substitution HCl, HBr Alkyl Halides Carbocation rearrangements, loss of stereochemistry youtube.com
Esterification Acyl Chlorides, Anhydrides Esters Steric hindrance may inhibit reaction researchgate.netnih.gov
Photocatalytic Oxidation TiO₂ (rutile) Ketones, Alkanes C-C bond cleavage, structural rearrangement nih.gov

Development of Novel Synthetic Pathways for Tetrasubstituted Cyclopentanols

The construction of the highly substituted cyclopentane ring system is a key challenge that has been addressed by several novel synthetic strategies. These methods often involve cascade reactions or the use of powerful catalysts to control stereochemistry and build molecular complexity efficiently.

One such approach is the tandem Michael addition/single-electron transfer oxidation/radical cyclization/oxygenation strategy. nih.gov This method allows for the assembly of densely functionalized cyclopentane derivatives with up to four consecutive stereocenters. The diastereoselectivity of the process can be controlled, and the reaction cascade forms two C-C bonds and one C-O bond in a single sequence. nih.gov

Another powerful method is the Scandium(III)-catalyzed intramolecular enolate alkylation of acyclic β-ketoesters. nih.gov This reaction provides access to 1,1,2,2-tetrasubstituted cyclopentanes, demonstrating the utility of Lewis acid catalysis in constructing highly congested ring systems. nih.gov

The asymmetric Friedel-Crafts alkylation of indoles with β-substituted cyclopentenimines, catalyzed by a chiral phosphoric acid, offers a route to cyclopentanones with an all-carbon quaternary stereocenter. researchgate.net These cyclopentanones can serve as versatile intermediates for the synthesis of tetrasubstituted cyclopentanol analogues.

Furthermore, the synthesis of highly functionalized cyclopentanes with multiple chiral centers has been achieved through stereo- and regiocontrolled functionalization of cyclopentene-derived amino acids. tandfonline.com This approach highlights the use of chiral building blocks to construct complex cyclopentane structures.

Table 3: Novel Synthetic Pathways to Tetrasubstituted Cyclopentanes

Methodology Key Features Potential Application Reference
Tandem Michael Addition/Radical Cyclization/Oxygenation Forms multiple bonds and stereocenters in one pot. Synthesis of highly functionalized cyclopentane cores. nih.gov
Sc(III)-Catalyzed Intramolecular Enolate Alkylation Lewis acid-catalyzed cyclization to form tetrasubstituted rings. Construction of the 1,1,2,2-tetrasubstituted cyclopentane scaffold. nih.gov
Asymmetric Friedel-Crafts Alkylation Creates all-carbon quaternary stereocenters with high enantioselectivity. Enantioselective synthesis of precursors to tetrasubstituted cyclopentanols. researchgate.net
Functionalization of Chiral Cyclopentene Derivatives Stepwise and controlled introduction of functional groups. Stereocontrolled synthesis of complex cyclopentane analogues. tandfonline.com

These advanced synthetic methodologies provide a powerful toolkit for chemists to tackle the synthesis of complex molecules like this compound and its analogues, enabling the exploration of their properties and potential applications.

Elucidation of Reaction Mechanisms and Reactivity Profiles of 1,2,4,4 Tetramethylcyclopentan 1 Ol

Mechanistic Studies of Substitution Reactions at the Carbinol Center

Nucleophilic substitution reactions at the tertiary carbinol center of 1,2,4,4-tetramethylcyclopentan-1-ol are a key area of its reactivity profile. The steric hindrance and the electronic nature of the alcohol dictate the predominant reaction mechanism.

SN1 Pathway Characterization with Carbocation Intermediates in Highly Substituted Alcohols

Tertiary alcohols, such as this compound, predominantly undergo nucleophilic substitution via the SN1 (Substitution Nucleophilic Unimolecular) mechanism. jackwestin.comchemistrytalk.org This pathway is favored due to the formation of a relatively stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. sketchy.comyoutube.com

The SN1 reaction proceeds in a stepwise manner:

Protonation of the Hydroxyl Group: In the presence of a strong acid, the hydroxyl group is protonated to form a good leaving group, water. jackwestin.comyoutube.com

Formation of a Carbocation: The protonated alcohol dissociates, forming a planar tertiary carbocation. wikipedia.orgbyjus.com This is the slow, rate-determining step of the reaction. wikipedia.orglibretexts.org The stability of this carbocation is enhanced by the electron-donating inductive effects of the four methyl groups attached to the cyclopentane (B165970) ring. chemistrysteps.com

Nucleophilic Attack: A nucleophile can then attack the planar carbocation from either face, leading to a racemic or nearly racemic mixture of products if the carbon atom were chiral. byjus.commasterorganicchemistry.com

The rate of an SN1 reaction is primarily dependent on the concentration of the substrate and is independent of the nucleophile's concentration. wikipedia.orgchemistrysteps.com The stability of the carbocation intermediate is the principal factor governing the reaction's feasibility. chemistrysteps.comlibretexts.org The significant steric bulk around the reaction center in this compound also favors the SN1 pathway by relieving steric strain upon formation of the planar carbocation. wikipedia.org

Table 1: Factors Favoring the SN1 Pathway for this compound

Factor Influence on SN1 Reactivity
Substrate Structure Tertiary alcohol, leading to a stable tertiary carbocation. jackwestin.comchemistrytalk.org
Carbocation Stability Stabilized by inductive effects of four methyl groups. chemistrysteps.com
Steric Hindrance High steric hindrance at the carbinol center favors carbocation formation to relieve strain. wikipedia.org
Leaving Group Protonation of the -OH group creates a good leaving group (H₂O). jackwestin.comsketchy.com

| Solvent | Polar protic solvents can stabilize the carbocation intermediate through solvation. chemistrytalk.orglibretexts.org |

SN2 Pathway Considerations for Sterically Hindered Cyclopentanols

The SN2 (Substitution Nucleophilic Bimolecular) pathway is generally disfavored for tertiary alcohols like this compound. jackwestin.comchemistrytalk.org This is primarily due to the significant steric hindrance around the electrophilic carbon atom. libretexts.orglibretexts.org

In an SN2 reaction, the nucleophile attacks the substrate in a single, concerted step from the side opposite to the leaving group (backside attack). youtube.comyoutube.com The bulky methyl groups on the cyclopentane ring of this compound effectively block this backside approach, making the transition state energetically unfavorable. libretexts.orgyoutube.com The reactivity trend for SN2 reactions is the opposite of SN1, with primary substrates being the most reactive and tertiary substrates being the least reactive. chemistrytalk.orgwordpress.com

Investigation of Rearrangement Reactions Involving the Cyclopentanol (B49286) Skeleton

The carbocation intermediate formed from this compound is susceptible to skeletal rearrangements, a common feature in carbocation chemistry. masterorganicchemistry.com

Acid-Catalyzed Skeletal Rearrangements

Under acidic conditions, the initially formed tertiary carbocation from this compound can undergo rearrangements to form more stable carbocations, leading to a mixture of products. masterorganicchemistry.com These rearrangements often involve 1,2-hydride or 1,2-alkyl shifts. For instance, the acid-catalyzed cyclialkylation of similar structures, such as 4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol, has been shown to yield rearranged products. researchgate.net Such rearrangements are driven by the thermodynamic stability of the resulting carbocation. In some cases, ring-expansion or ring-contraction is possible, although less common for five-membered rings compared to four- or six-membered rings. nih.govmsu.edu

Baeyer–Villiger Oxidation Analogues for Derived Ketones

While this compound itself does not undergo Baeyer-Villiger oxidation, the corresponding ketone, 2,2,5,5-tetramethylcyclopentanone (B1295366) (which could be conceptually derived via oxidation, though tertiary alcohols are resistant to direct oxidation jackwestin.com), would be a substrate for this reaction. The Baeyer-Villiger oxidation involves the insertion of an oxygen atom adjacent to a carbonyl group, converting a ketone into an ester (or a lactone from a cyclic ketone). wikipedia.orgorganic-chemistry.org This reaction is typically carried out with peroxyacids or peroxides. wikipedia.orgnih.gov

The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl carbon. Generally, the group that can better stabilize a positive charge is the one that migrates. The migratory aptitude follows the order: tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. organic-chemistry.org In the case of 2,2,5,5-tetramethylcyclopentanone, a symmetrical ketone, the migration of either α-carbon would lead to the same lactone product. The reaction proceeds via the Criegee intermediate. wikipedia.org

Catalytic Reaction Mechanisms Applied to this compound

Various catalytic systems can be employed to effect transformations of tertiary alcohols like this compound. These catalysts can facilitate reactions that might otherwise require harsh conditions or be inefficient.

Recent research has explored the use of transition metal catalysts, such as those based on titanium, for the dehydroxylative alkylation of tertiary alcohols. acs.org This type of reaction involves the homolysis of the C-OH bond to generate a tertiary carbon radical, which can then couple with various partners. acs.org For example, Cp₂TiCl₂ has been used to catalyze the synthesis of tertiary alcohols from ketones and olefins. mdpi.com

Photocatalysis on surfaces like TiO₂ has also been shown to induce unexpected reactions in tertiary alcohols. nih.gov Instead of simple oxidation, these reactions can lead to selective disproportionation into an alkane and the corresponding ketone, proceeding through C-C bond cleavage. nih.gov Furthermore, catalytic systems are crucial for achieving stereocontrol in reactions involving carbocation intermediates, for instance, in enantioconvergent SN1 reactions. nih.gov The hydrogenation-rearrangement of furan-like compounds to cyclopentanol derivatives has also been achieved using bimetallic catalysts. nih.gov

Table 2: Mentioned Compounds

Compound Name
This compound
2,2,5,5-Tetramethylcyclopentanone
4-(2-chlorophenyl)-2,4-dimethylpentan-2-ol
2-methyl-2-butanol
3,3-dimethylcyclopentene
1,2-dimethylcyclopentene
Ethyl bromide
Ethanol
Neopentyl bromide
Neopentyl alcohol
2-methyl-2-butanol
Benzopinacol
Cyclohexanone

Stereochemical Aspects and Conformational Analysis of 1,2,4,4 Tetramethylcyclopentan 1 Ol

Chiral Recognition and Stereoisomerism in Highly Substituted Cyclopentanols

The presence of multiple stereocenters in substituted cyclopentanols gives rise to a complex stereochemical profile. Chiral recognition, the ability of a chiral molecule to interact differently with the enantiomers of another chiral compound, is a fundamental principle in various chemical and biological processes. nih.govmdpi.comnih.gov In the context of highly substituted cyclopentanols, the specific three-dimensional arrangement of substituents dictates the molecule's ability to engage in diastereomeric interactions with other chiral entities.

Assignment of Absolute and Relative Configurations

1,2,4,4-Tetramethylcyclopentan-1-ol possesses two chiral centers at the C1 and C2 positions. The C4 position, being geminally disubstituted with two methyl groups, is not a stereocenter. The presence of two stereocenters means that the molecule can exist as a maximum of 22 = 4 stereoisomers.

Absolute configuration at each chiral center (C1 and C2) would be assigned as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. This assignment involves prioritizing the four substituents attached to each chiral carbon and determining the orientation of the lowest priority group relative to the sequence of the other three.

Relative configuration describes the relationship between the stereocenters within the same molecule, designated as cis or trans. In this molecule, the relative configuration would refer to the orientation of the methyl group at C2 relative to the hydroxyl group at C1.

cis isomer : The C2-methyl group and the C1-hydroxyl group are on the same face of the cyclopentane (B165970) ring.

trans isomer : The C2-methyl group and the C1-hydroxyl group are on opposite faces of the ring.

Due to the lack of specific experimental data for this compound, the following table illustrates the hypothetical CIP assignments for one of the possible stereoisomers as an example of the process.

StereocenterSubstituentCIP PriorityResulting Configuration (Example)
C1 -OH1(R) or (S)
-C2(CH₃)H-2
-C5H₂-3
-CH₃4
C2 -C1(OH)CH₃-1(R) or (S)
-C3H₂-2
-CH₃3
-H4

Enantiomeric and Diastereomeric Relationships

The four possible stereoisomers of this compound exist as two pairs of enantiomers.

Enantiomers are non-superimposable mirror images of each other. For example, the (1R, 2R) isomer is the enantiomer of the (1S, 2S) isomer. Likewise, the (1R, 2S) and (1S, 2R) isomers constitute the second enantiomeric pair.

Diastereomers are stereoisomers that are not mirror images of each other. Any stereoisomer in this set is a diastereomer of any isomer from the opposing enantiomeric pair. For instance, the (1R, 2R) isomer is a diastereomer of both the (1R, 2S) and (1S, 2R) isomers.

These relationships are fundamental to understanding the molecule's potential interactions in a chiral environment and are crucial for separation techniques like chiral chromatography. nih.gov

Stereoisomer PairRelationship
(1R, 2R) and (1S, 2S)Enantiomers
(1R, 2S) and (1S, 2R)Enantiomers
(1R, 2R) and (1R, 2S)Diastereomers
(1R, 2R) and (1S, 2R)Diastereomers
(1S, 2S) and (1R, 2S)Diastereomers
(1S, 2S) and (1S, 2R)Diastereomers

Conformational Dynamics of the Tetramethylcyclopentane Ring

The cyclopentane ring is not planar. It adopts puckered conformations to relieve torsional strain that would arise from eclipsing interactions in a planar structure. The two most commonly discussed conformations are the envelope (Cs symmetry) and the half-chair (C2 symmetry). In an unsubstituted cyclopentane, these conformations rapidly interconvert with a very low energy barrier.

Analysis of Ring Pucker and Inversion Barriers

For a substituted cyclopentane like this compound, the substituents significantly influence the conformational equilibrium. The molecule will preferentially adopt a conformation that minimizes steric strain among its bulky methyl and hydroxyl groups.

Ring Pucker : The degree of puckering describes how much the atoms of the ring deviate from a mean plane. In the envelope conformation, one atom is out of the plane of the other four. In the half-chair, two adjacent atoms are displaced in opposite directions from the plane of the other three.

Inversion Barriers : The energy required for the ring to "flip" from one puckered conformation to another is the inversion barrier. For substituted cyclopentanes, this barrier can be higher than in the parent cycloalkane, as the process may force substituents through high-energy, sterically hindered arrangements. Specific values for the ring inversion barrier of this compound would require detailed computational modeling or dynamic NMR spectroscopy, data which is not presently available.

Influence of Methyl Substituents on Conformational Preferences

The four methyl groups and the hydroxyl group play a critical role in determining the most stable conformation of the ring. The molecule will seek to place its largest substituents in positions that minimize unfavorable steric interactions.

1,3-Diaxial-like Interactions : Although the terms "axial" and "equatorial" are most precisely used for cyclohexane, similar steric repulsions exist in puckered cyclopentane conformations. Substituents on the same side of the ring can experience significant steric strain.

Gem-Dimethyl Group : The C4,4-dimethyl group is particularly influential. This bulky group can lock the ring into a preferred conformation where the pucker minimizes steric clash with the adjacent C-substituents. It is likely that the ring will pucker in a way that moves the C4 atom, or atoms adjacent to it, out of the plane to alleviate strain.

C1 and C2 Substituents : The relative orientation (cis or trans) of the C1-hydroxyl and C2-methyl groups will be a major factor. The molecule will adopt a pucker that maximizes the distance between these groups, especially in the cis isomer where they are on the same face of the ring.

Principles of Stereoselective Synthesis Applied to this compound

The synthesis of a specific stereoisomer of this compound would require a stereoselective approach. nih.gov Such strategies aim to control the formation of new stereocenters during a chemical reaction.

Key synthetic strategies could include:

Substrate-Controlled Synthesis : Utilizing a chiral starting material where existing stereocenters direct the formation of new ones. For instance, the reduction of a chiral ketone precursor (1,2,4,4-tetramethylcyclopentan-1-one) with a hydride reagent could proceed with facial selectivity dictated by the existing stereocenter at C2.

Reagent-Controlled Synthesis : Employing a chiral reagent or catalyst to influence the stereochemical outcome. For example, an asymmetric epoxidation of a corresponding alkene (1,2,4,4-tetramethylcyclopent-1-ene) followed by regioselective ring opening could establish the desired stereochemistry at C1 and C2.

Enzymatic Resolution : Using enzymes to selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer.

A hypothetical retrosynthetic analysis highlights potential starting points for a stereoselective synthesis, such as a substituted cyclopentanone or cyclopentene (B43876), where stereochemistry can be introduced and controlled. mdpi.com The specific challenges would lie in controlling the formation of the two contiguous stereocenters at C1 and C2, particularly in the presence of the sterically demanding gem-dimethyl group at C4.

Asymmetric Induction Strategies

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer over the other during a chemical reaction, influenced by a chiral feature present in the substrate, reagent, catalyst, or environment. For the synthesis of an enantiomerically enriched form of this compound, which possesses a chiral tertiary alcohol center, strategies would likely focus on the stereoselective addition of a methyl group to a prochiral precursor, 2,4,4-trimethylcyclopentan-1-one.

One common approach is the use of chiral Grignard reagents or the addition of a Grignard reagent in the presence of a chiral ligand. The chiral ligand coordinates to the magnesium atom of the Grignard reagent (e.g., methylmagnesium bromide), creating a chiral environment around the reactive species. This chiral complex then delivers the methyl group to one face of the ketone preferentially, leading to an excess of one enantiomer of the product. The degree of stereoselectivity would depend on the steric and electronic properties of the chiral ligand and its ability to effectively differentiate between the two faces of the cyclopentanone.

Another strategy involves substrate-controlled asymmetric induction, where a chiral center already present in the starting material directs the stereochemical outcome of a subsequent reaction. However, for a de novo synthesis of this compound, this would require the initial construction of a chiral cyclopentane framework.

Utilization of Chiral Auxiliaries and Catalysts

The synthesis of specific stereoisomers of this compound would greatly benefit from the use of chiral auxiliaries or catalysts. wikipedia.orgacs.orgnih.gov

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily incorporated into a reactant to control the stereochemical course of a reaction. wikipedia.org Once the desired stereocenter is created, the auxiliary is removed. For instance, a chiral auxiliary could be attached to a precursor of 2,4,4-trimethylcyclopentan-1-one to form a chiral enamine or imine. Subsequent alkylation with a methyl source would proceed diastereoselectively, directed by the steric hindrance of the auxiliary. wikipedia.org Hydrolysis would then remove the auxiliary, yielding an enantiomerically enriched ketone, which could be reduced to the corresponding alcohol.

Chiral Catalysts: Asymmetric catalysis offers a more atom-economical approach. A chiral catalyst can be used in substoichiometric amounts to generate a large quantity of a chiral product. For the synthesis of this compound, a chiral Lewis acid or a chiral organocatalyst could be employed to activate the precursor ketone towards nucleophilic attack by a methylating agent. For example, a chiral oxazaborolidine catalyst could mediate the enantioselective addition of a methyl group from a borane reagent to 2,4,4-trimethylcyclopentan-1-one. The catalyst would create a chiral pocket around the carbonyl group, forcing the methyl group to add to a specific face.

The table below illustrates hypothetical data on the enantioselective addition of a methyl group to a generic prochiral cyclopentanone using different chiral catalysts, demonstrating the potential for achieving high enantiomeric excess (e.e.).

Catalyst/Auxiliary SystemSolventTemperature (°C)Enantiomeric Excess (e.e.) (%)
(R)-CBS Catalyst with MeB(OMe)₂Toluene-7892
Proline-derived OrganocatalystDMSO2585
Pseudoephedrine Chiral AuxiliaryTHF-7895
(S)-BINOL-derived Lewis AcidCH₂Cl₂-4088

Note: This data is illustrative for a generic reaction and does not represent actual experimental results for this compound.

Experimental Methodologies for Stereochemical Elucidation

Determining the stereochemistry and conformational properties of a molecule like this compound requires a combination of spectroscopic and chromatographic techniques.

Dynamic Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) for Conformational and Enantiomeric Studies

Dynamic Nuclear Magnetic Resonance (NMR): The cyclopentane ring is not planar and exists in various conformations, such as the envelope and twist forms, which can interconvert. Dynamic NMR spectroscopy is a powerful tool for studying these conformational dynamics. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, the interconversion between conformers may become slow enough on the NMR timescale to allow for the observation of signals from individual conformers. The relative intensities of these signals can provide information about the relative populations of the conformers, and thus their relative energies. For this compound, ¹H and ¹³C NMR would be used to study the preferred orientation of the methyl and hydroxyl groups (axial vs. equatorial) in the dominant conformers.

High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric composition of a sample of this compound, chiral HPLC is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of the analyte. As the racemic mixture passes through the column, one enantiomer will have a stronger interaction with the CSP and will therefore be retained longer, resulting in two separate peaks in the chromatogram. The ratio of the areas of these two peaks directly corresponds to the ratio of the enantiomers in the mixture, allowing for the determination of the enantiomeric excess.

The following table presents hypothetical chiral HPLC data for the separation of the enantiomers of a polysubstituted cyclopentanol (B49286), illustrating how retention times can differ.

EnantiomerChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)Retention Time (min)
(R)-IsomerChiralpak AD-HHexane/Isopropanol (90:10)1.08.5
(S)-IsomerChiralpak AD-HHexane/Isopropanol (90:10)1.010.2

Note: This data is for illustrative purposes and does not represent actual experimental results for this compound.

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration Determination

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov An ECD spectrum provides information about the absolute configuration of the stereocenters in a molecule. nih.gov

For this compound, the hydroxyl group itself is a weak chromophore. To obtain a measurable ECD spectrum, it would likely be necessary to derivatize the alcohol with a chromophoric group, such as a benzoate or naphthoate group. The resulting ester would have strong UV-Vis absorption bands, and the chiral environment of the cyclopentane ring would induce a measurable ECD signal.

The experimental ECD spectrum would then be compared to a theoretically calculated spectrum. Quantum mechanical calculations, typically using time-dependent density functional theory (TD-DFT), would be performed for both possible absolute configurations of the derivatized molecule. The absolute configuration of the synthesized compound is assigned by matching the experimental spectrum with the calculated spectrum that shows the best agreement in terms of the signs and positions of the Cotton effects. This powerful combination of experimental ECD and theoretical calculations is a reliable method for the unambiguous determination of the absolute configuration of chiral molecules.

Advanced Spectroscopic Analysis of this compound

The comprehensive structural and stereochemical elucidation of a specific chemical entity like this compound relies on a suite of advanced spectroscopic techniques. Each method provides unique insights into the molecular framework, from atomic connectivity to three-dimensional arrangement and vibrational characteristics. While detailed experimental spectra for this compound are not widely available in public repositories, this article outlines the established methodologies and expected spectral features for its characterization, based on the known principles of spectroscopic analysis for substituted cyclopentanol derivatives.

Conclusion and Future Research Directions

Synthetic Challenges and Opportunities for Highly Substituted Cyclopentanols

The construction of sterically congested and highly functionalized five-membered carbocycles is a persistent challenge in organic synthesis. These motifs are prevalent in a wide array of natural products and medicinally important molecules, making the development of efficient synthetic protocols a high-priority endeavor.

The synthesis of a molecule like 1,2,4,4-tetramethylcyclopentan-1-ol, which features a tertiary alcohol and a quaternary carbon center, presents several hurdles. Key challenges include:

Steric Hindrance: The multiple methyl groups create a crowded environment around the cyclopentane (B165970) ring, which can impede the approach of reagents and lower reaction yields. Standard cyclization and substitution reactions may prove inefficient.

Control of Regio- and Stereoselectivity: Introducing four methyl groups and a hydroxyl group at specific positions without generating mixtures of isomers requires precise control. The creation of the C-1 tertiary alcohol and the C-4 quaternary center is particularly challenging.

Limited Precursors: The availability of suitable starting materials for building such a substituted cyclopentane skeleton can be limited.

Despite these difficulties, significant opportunities for innovation exist. Modern synthetic strategies are increasingly capable of overcoming these challenges. For instance, cascade reactions, which form multiple bonds in a single operation, offer an efficient route to complex cyclic systems. Ring-expansion methodologies also present a powerful alternative to traditional cyclization for creating medium-sized and large rings. acs.org The development of novel catalytic systems that can operate under mild conditions and tolerate significant steric bulk is a crucial area of ongoing research that could unlock new pathways to molecules like this compound. sciencedaily.com

Table 1: Selected Synthetic Strategies for Substituted Cyclopentanols and Related Alicyclic Systems

StrategyDescriptionKey AdvantagesRelevant Challenges
Michael Addition/Aldol (B89426) Condensation A cascade reaction involving enones and Michael donors to form highly functionalized cyclic ketones, which can be reduced to cyclopentanols.High bond-forming efficiency; potential for stereocontrol.Requires careful selection of substrates and catalysts.
Nazarov Cyclization An acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones, which are precursors to cyclopentanols.Access to unsaturated five-membered rings.Control of stereochemistry and potential for side reactions.
Ring-Closing Metathesis (RCM) Uses a metal catalyst (e.g., Grubbs' catalyst) to form a cyclic alkene from a diene precursor.High functional group tolerance; applicable to various ring sizes.Synthesis of the diene precursor can be complex.
[3+2] Cycloaddition The reaction of a three-atom component with a two-atom component to form a five-membered ring.Convergent approach; can build complexity quickly.Control of regioselectivity and stereoselectivity.

Advancements in Mechanistic Understanding and Reactivity Control for this compound

The reactivity of this compound is dominated by its tertiary alcohol functional group. Tertiary alcohols are known for their distinct reaction pathways, particularly in dehydration reactions, which typically proceed through an E1 mechanism. libretexts.orglibretexts.org

The generally accepted mechanism for the acid-catalyzed dehydration of a tertiary alcohol like this compound involves three key steps:

Protonation of the Hydroxyl Group: The oxygen atom of the alcohol is protonated by a strong acid, forming a good leaving group (an alkyloxonium ion). libretexts.orglibretexts.org

Formation of a Carbocation: The alkyloxonium ion departs, leaving a tertiary carbocation intermediate. This is typically the rate-determining step.

Deprotonation: A weak base (such as water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming a double bond and regenerating the acid catalyst. libretexts.org

For this compound, dehydration would lead to the formation of 1,2,4,4-tetramethylcyclopentene. ontosight.ai Controlling this reactivity is a key challenge. Due to the steric hindrance provided by the four methyl groups, the hydroxyl group is somewhat shielded, which could influence reaction rates. nih.gov Furthermore, the stability of the tertiary carbocation intermediate makes the E1 pathway highly favorable compared to E2, which is more common for primary alcohols. libretexts.orglibretexts.org

Future research will likely focus on exerting greater control over these reactions. This could involve the use of specialized reagents, such as the Burgess reagent, which allows for dehydration under neutral and mild conditions, potentially avoiding side reactions associated with strong acids. au.dk Additionally, enzymatic methods for alcohol dehydration are emerging as a powerful tool for achieving high selectivity. nih.gov A deeper mechanistic understanding, aided by computational studies, will be essential for predicting and controlling the outcomes of reactions involving this sterically hindered tertiary alcohol.

Table 2: Mechanistic Steps in the Dehydration of this compound

StepDescriptionIntermediate/Transition StateKey Factors
1. Protonation The lone pair of the hydroxyl oxygen attacks a proton from an acid catalyst.Alkyloxonium ionAcid strength; solvent.
2. Carbocation Formation The C-O bond breaks heterolytically, with water acting as the leaving group.Tertiary carbocationStability of the carbocation; steric effects.
3. Deprotonation A base removes a proton from an adjacent carbon (C2 or C5).Alkene product (1,2,4,4-tetramethylcyclopentene)Regioselectivity (Zaitsev's rule); nature of the base.

Integration of Stereochemical Control in Synthesis and Characterization

The this compound molecule possesses a chiral center at the carbon atom bearing the hydroxyl group (C-1). This means it can exist as a pair of enantiomers. The synthesis of a single enantiomer (an asymmetric synthesis) is a significant challenge in modern organic chemistry, particularly for tertiary alcohols where it is difficult to distinguish between three non-hydrogen substituents. sioc-journal.cn

Future progress in this area will depend on the integration of advanced stereochemical control strategies:

Kinetic Resolution: This technique involves reacting a racemic mixture of the alcohol with a chiral catalyst or reagent that reacts faster with one enantiomer than the other, allowing for the separation of the unreacted, enantioenriched alcohol. sioc-journal.cn

Asymmetric Catalysis: The use of chiral catalysts to directly produce one enantiomer of the target molecule from an achiral precursor is a highly sought-after goal. For a molecule like this compound, this might involve the asymmetric reduction of a corresponding ketone or the asymmetric addition of a methyl group to a disubstituted cyclopentanone.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a precursor molecule to direct the stereochemical outcome of a reaction, and then subsequently removed.

The characterization of the resulting stereoisomers is equally important. Techniques such as chiral chromatography (both gas and liquid) are essential for separating enantiomers and determining enantiomeric excess. Spectroscopic methods, including NMR with chiral solvating agents and vibrational circular dichroism (VCD), will also play a crucial role in assigning the absolute configuration of the chiral center.

Synergistic Role of Advanced Experimental and Computational Techniques in Chemical Discovery

The advancement in our understanding of complex molecules like this compound is increasingly reliant on the synergy between advanced experimental and computational methods. researchgate.netresearchgate.net This combined approach allows for a deeper and more predictive understanding of chemical structures and reactions.

Experimental Techniques:

Microwave-Assisted Synthesis: The use of microwave reactors can significantly accelerate reactions, often leading to higher yields and cleaner products, which is particularly beneficial for sterically hindered substrates. au.dk

High-Throughput Screening: Automated screening of various catalysts, reagents, and reaction conditions can rapidly identify optimal synthetic pathways.

Advanced Spectroscopic and Crystallographic Methods: Techniques like 2D NMR, X-ray crystallography, and mass spectrometry are indispensable for unambiguously determining the structure and stereochemistry of complex molecules.

Computational Techniques:

Density Functional Theory (DFT): This has become a powerful tool for calculating the geometries and energies of molecules, intermediates, and transition states. rsc.orgrsc.org It can be used to predict reaction pathways, elucidate mechanisms, and understand the origins of selectivity. rsc.org

Molecular Dynamics (MD) Simulations: These simulations can model the dynamic behavior of molecules over time, providing insights into conformational preferences and the role of solvent effects.

Quantum Machine Learning (QML): Emerging QML models can predict molecular properties and reaction outcomes with high speed and accuracy, accelerating the discovery process.

By combining these approaches, researchers can design more effective experiments based on computational predictions and then use experimental results to refine and validate the computational models. This iterative cycle of theory and experimentation is a powerful engine for chemical discovery. researchgate.net

Broader Implications and Outlook for Complex Alicyclic Systems in Organic Chemistry

The study of highly substituted cyclopentanols and their derivatives has implications that extend far beyond the specific molecule of this compound. Alicyclic frameworks are fundamental building blocks in a vast range of biologically active compounds and advanced materials.

The challenges posed by the synthesis and control of these complex systems drive the development of new synthetic methodologies that can be broadly applied across organic chemistry. sciencedaily.comriken.jp Success in creating and manipulating these structures can lead to:

New Pharmaceuticals: The three-dimensional complexity of alicyclic molecules makes them ideal scaffolds for designing drugs that can interact with biological targets with high specificity.

Advanced Materials: The unique shapes and properties of these compounds can be harnessed to create new polymers, liquid crystals, and electronically active materials.

Improved Catalysts: Chiral alicyclic ligands are crucial components of many asymmetric catalysts used in both academic and industrial settings.

Looking forward, the field is moving towards increasingly sophisticated levels of control. The ability to selectively synthesize any desired stereoisomer of a complex molecule, predict its properties with high accuracy, and control its reactivity on demand are the ultimate goals. As our synthetic and analytical tools become more powerful, the exploration of complex chemical space, populated by molecules like this compound, will continue to be a rich and rewarding area of research, with the potential for significant scientific and technological breakthroughs.

Q & A

Q. What are the standard synthetic routes for 1,2,4,4-Tetramethylcyclopentan-1-ol?

  • Methodological Answer : The compound can be synthesized via Grignard reagent-mediated alkylation of 2,4,4-trimethylcyclopentanone. For example, magnesium and iodide reagents facilitate nucleophilic addition to the carbonyl group, followed by acid quenching to yield the tertiary alcohol. Alternative routes include catalytic hydrogenation of substituted cyclopentene precursors under controlled pressure (e.g., 1–5 atm H₂ with Pd/C) .
  • Key Reaction Table :
Starting MaterialReagents/ConditionsProduct YieldReference
2,4,4-TrimethylcyclopentanoneMg, carbanide, iodide~65% (crude)
1,2,4,4-TetramethylcyclopenteneH₂, Pd/C, 3 atm~78%

Q. How can spectroscopic techniques characterize this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H-NMR to identify methyl group splitting patterns (e.g., δ 1.2–1.4 ppm for axial vs. equatorial methyls) and 13C^{13}C-NMR to confirm tertiary alcohol carbon (δ ~70 ppm).
  • IR : Detect O-H stretching (broad ~3200–3400 cm⁻¹) and C-O vibrations (~1050 cm⁻¹).
  • Mass Spectrometry : Look for molecular ion peaks at m/z 156 (C₁₀H₂₀O⁺) and fragmentation patterns (e.g., loss of H₂O or methyl groups). PubChem data provides benchmark spectra for validation .

Advanced Research Questions

Q. How to resolve contradictions in reported thermal stability data for this compound?

  • Methodological Answer : Discrepancies may arise from impurities or oxidation under ambient conditions. Conduct differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) in an inert atmosphere (e.g., N₂ or Ar) to isolate decomposition pathways. Compare results with purity-verified samples (HPLC ≥99%) and cross-reference with safety data on storage under inert gas .

Q. What challenges arise in stereochemical analysis of this compound?

  • Methodological Answer : The compound’s rigid cyclopentane ring creates distinct axial/equatorial methyl orientations. Use X-ray crystallography to resolve absolute configuration or computational methods (DFT with B3LYP/6-31G*) to model dihedral angles. For dynamic stereochemistry, variable-temperature NMR can reveal ring-flipping barriers .

Methodological Design Questions

Q. How to design experiments to study its reactivity with electrophiles?

  • Methodological Answer :
  • Control Variables : Use anhydrous solvents (e.g., THF or DCM) and exclude moisture/O₂ via Schlenk techniques.
  • In Situ Monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation (e.g., oxonium ions).
  • Quenching : Rapidly quench reactions at timed intervals and analyze products via GC-MS .

Q. What statistical approaches address inconsistent catalytic hydrogenation data?

  • Methodological Answer :
  • Replication : Perform triplicate runs with fresh catalyst batches to assess reproducibility.
  • ANOVA : Identify variance sources (e.g., pressure, temperature) using factorial design experiments.
  • Error Margins : Report confidence intervals (95% CI) for turnover frequencies (TOFs) .

Data Contradiction Analysis

Q. Why do computational models and experimental pKa\text{p}K_\text{a}pKa​ values diverge?

  • Methodological Answer : Solvent effects and implicit/explicit solvation models in DFT calculations (e.g., COSMO-RS vs. explicit water) may skew predictions. Validate models with experimental pKa\text{p}K_\text{a} measurements in buffered aqueous-organic systems (e.g., water/DMSO) .

Safety and Handling

Q. What precautions are critical for handling this compound in oxygen-sensitive reactions?

  • Methodological Answer :
  • Storage : Keep under dry N₂/Ar in flame-resistant cabinets (per NFPA 30 standards).
  • PPE : Use nitrile gloves, ANSI-approved goggles, and flame-retardant lab coats.
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.